molecular formula C15H17NO5S B5811326 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5811326
M. Wt: 323.4 g/mol
InChI Key: JFTLAUHZZMCPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as 4-MeO-DSB, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has shown promising results in different areas of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the selective blockade of mGluR5. This receptor is involved in the regulation of glutamate neurotransmission, which is essential for various brain functions, including learning, memory, and emotion. By blocking mGluR5, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can modulate glutamate neurotransmission and affect the activity of different brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide depend on the specific research application. In neuroscience, studies have shown that 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can modulate the activity of different brain regions, such as the prefrontal cortex, amygdala, and hippocampus, which are involved in various cognitive and emotional processes. Moreover, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is its selectivity for mGluR5. This allows researchers to study the specific role of this receptor in different physiological and pathological conditions. Moreover, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has been used in the development of PET radiotracers, which can provide non-invasive imaging of mGluR5 in the brain. However, one of the limitations of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is its poor solubility, which can affect its pharmacokinetic properties and limit its use in certain research applications.

Future Directions

There are several future directions for the use of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide in scientific research. One of the most promising areas is the development of new drugs for the treatment of neurological disorders, such as depression, anxiety, and addiction. Moreover, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can be used in the development of new PET radiotracers for the in vivo imaging of mGluR5 in the brain. Finally, the selective blockade of mGluR5 by 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can provide insights into the specific role of this receptor in different physiological and pathological conditions.
Conclusion
In conclusion, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, or 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has shown promising results in different areas of research, including neuroscience, pharmacology, and medicinal chemistry. The selective blockade of mGluR5 by 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can provide insights into the specific role of this receptor in different physiological and pathological conditions. Moreover, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can be used in the development of new drugs and PET radiotracers for the treatment and diagnosis of neurological disorders.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride and 3,4-dimethoxyaniline in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, and the resulting product is purified through recrystallization. The purity of the compound is confirmed through spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has been used in scientific research for various purposes. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can act as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders, such as depression, anxiety, and addiction. Moreover, 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has been used in the development of positron emission tomography (PET) radiotracers for in vivo imaging of mGluR5 in the brain.

properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-19-12-6-4-11(5-7-12)16-22(17,18)13-8-9-14(20-2)15(10-13)21-3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLAUHZZMCPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.